N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids in the body, which are natural compounds that bind to cannabinoid receptors in the brain and other organs. URB597 has potential therapeutic applications in the treatment of pain, anxiety, depression, and other neurological disorders.
Wirkmechanismus
N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce analgesic, anxiolytic, and antidepressant effects. This compound is selective for FAAH and does not affect other enzymes that break down endocannabinoids, such as monoacylglycerol lipase (MAGL).
Biochemical and physiological effects:
This compound has been shown to increase levels of anandamide and other endocannabinoids in the brain and other organs. It has also been shown to produce analgesic, anxiolytic, and antidepressant effects in animal models. This compound does not produce the psychoactive effects associated with THC, the primary psychoactive component of cannabis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide is its selectivity for FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. This compound has also been shown to have a favorable safety profile in animal studies. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, the effects of this compound may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.
Zukünftige Richtungen
Future research on N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide could focus on its potential therapeutic applications in humans, particularly in the treatment of pain, anxiety, and depression. Studies could also investigate the effects of this compound on other physiological systems, such as the immune and cardiovascular systems. Additionally, further research could explore the mechanisms underlying the analgesic, anxiolytic, and antidepressant effects of this compound, as well as potential interactions with other pharmacological agents.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide has been extensively studied in preclinical models of pain, anxiety, and depression. It has been shown to increase levels of endocannabinoids in the brain, which can produce analgesic, anxiolytic, and antidepressant effects. In animal models of neuropathic pain, this compound has been shown to reduce pain behavior and increase pain threshold. In models of anxiety and depression, this compound has been shown to produce anxiolytic and antidepressant effects similar to those of selective serotonin reuptake inhibitors (SSRIs).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-N'-(4-phenylbutan-2-yl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(12-13-15-8-4-3-5-9-15)20-18(22)19(23)21-16-10-6-7-11-17(16)24-2/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUISFSJBUXFSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.